2-(4-fluorophenyl)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one
Description
This compound features a 4-fluorophenyl group attached to an ethanone moiety, which is further linked to a bicyclic octahydropyrrolo[3,4-c]pyrrole system substituted with a 9-methylpurine group.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c1-25-12-24-18-19(25)22-11-23-20(18)27-9-14-7-26(8-15(14)10-27)17(28)6-13-2-4-16(21)5-3-13/h2-5,11-12,14-15H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHAIRKADCKEAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The target compound’s octahydropyrrolo[3,4-c]pyrrole core distinguishes it from analogs with larger aromatic systems. For example:
- 3l (Molecules, 2013): Features a pyrrolo[2,3,4-kl]acridinone core, a planar aromatic system that may enhance π-π stacking but reduce solubility compared to the saturated bicyclic system in the target compound .
Table 1: Core Structure Comparison
Aryl Substituent Variations
The 4-fluorophenyl group in the target compound is substituted with halogens or alkyl groups in analogs:
Table 2: Aryl Substituent Effects
*ClogP values estimated via analogy.
Purine Modifications
The 9-methylpurine group in the target compound contrasts with morpholino or piperazinyl substituents in analogs:
- Example 119 (Patent US12/036594): 6-Morpholino substituent increases solubility due to morpholine’s polarity .
Table 3: Purine Substituent Impact
*LogS values estimated using ChemAxon software.
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